molecular formula C5H4FIN2 B2941119 5-Fluoro-4-iodopyridin-2-amine CAS No. 1649470-53-0

5-Fluoro-4-iodopyridin-2-amine

Cat. No.: B2941119
CAS No.: 1649470-53-0
M. Wt: 238.004
InChI Key: IHKOBZNEWCGRPD-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodopyridin-2-amine: is an organic compound with the molecular formula C5H4FIN2 . It is a derivative of pyridine, characterized by the presence of both fluorine and iodine atoms on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry: 5-Fluoro-4-iodopyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound is studied for its potential biological activities. It can be used in the design and synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its derivatives may possess herbicidal or pesticidal properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the fluorination of 4-iodopyridin-2-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Fluoro-4-iodopyridin-2-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, resulting in the formation of 5-Fluoropyridin-2-amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized pyridine derivatives.

    Reduction Products: 5-Fluoropyridin-2-amine and other reduced forms.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodopyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    4-Fluoro-5-iodopyridin-2-amine: Similar in structure but with different positioning of the fluorine and iodine atoms.

    5-Fluoro-2-iodopyridin-3-amine: Another isomer with different substitution patterns.

Uniqueness: 5-Fluoro-4-iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of fluorine and iodine atoms on the pyridine ring makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-fluoro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKOBZNEWCGRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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